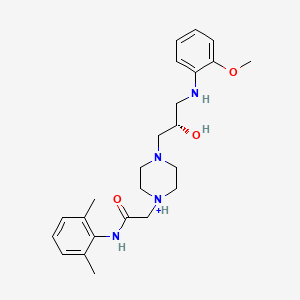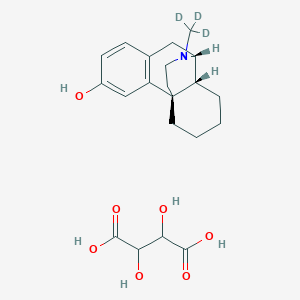
Levorphanol-d3 L-Tartrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Levorphanol-d3 L-Tartrate is a deuterated form of Levorphanol Tartrate, an opioid analgesic used to manage moderate to severe pain. The compound is a synthetic opioid, structurally similar to morphine but significantly more potent. This compound is often used in scientific research due to its unique properties and interactions with opioid receptors.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Levorphanol-d3 L-Tartrate involves several steps, starting from the precursor morphinan. The process includes:
Hydrogenation: The precursor undergoes hydrogenation to introduce deuterium atoms, resulting in the deuterated form.
Tartaric Acid Reaction: The deuterated morphinan is then reacted with tartaric acid to form the tartrate salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Hydrogenation: Large-scale hydrogenation reactors are used to introduce deuterium atoms.
Crystallization: The product is crystallized to obtain high purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
Levorphanol-d3 L-Tartrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxide derivatives.
Reduction: Reduction reactions can convert it back to its non-deuterated form.
Substitution: Halogenation and other substitution reactions can modify its structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents like chlorine and bromine are used under controlled conditions.
Major Products Formed
N-oxide Derivatives: Formed during oxidation.
Non-deuterated Levorphanol: Formed during reduction.
Halogenated Derivatives: Formed during substitution reactions.
Aplicaciones Científicas De Investigación
Levorphanol-d3 L-Tartrate has several applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry to study deuterium effects.
Biology: Helps in understanding opioid receptor interactions and signaling pathways.
Medicine: Research on pain management and opioid pharmacokinetics.
Industry: Used in the development of new analgesic drugs and formulations.
Mecanismo De Acción
Levorphanol-d3 L-Tartrate exerts its effects by binding to opioid receptors in the brain and spinal cord. It primarily targets the mu-opioid receptor, altering the transmission and perception of pain. The compound also interacts with delta and kappa opioid receptors, contributing to its analgesic effects. Additionally, it acts as an N-methyl-D-aspartate (NMDA) receptor antagonist, which may enhance its pain-relieving properties.
Comparación Con Compuestos Similares
Similar Compounds
Morphine: A natural opioid with similar analgesic properties but lower potency.
Methadone: A synthetic opioid with a longer half-life and different receptor interactions.
Oxycodone: Another synthetic opioid used for pain management but with different pharmacokinetics.
Uniqueness
Levorphanol-d3 L-Tartrate is unique due to its deuterium atoms, which can alter its metabolic stability and pharmacokinetics. This makes it a valuable tool in research for studying the effects of deuterium substitution on opioid activity and metabolism.
Propiedades
Fórmula molecular |
C21H29NO7 |
|---|---|
Peso molecular |
410.5 g/mol |
Nombre IUPAC |
2,3-dihydroxybutanedioic acid;(1R,9R,10R)-17-(trideuteriomethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol |
InChI |
InChI=1S/C17H23NO.C4H6O6/c1-18-9-8-17-7-3-2-4-14(17)16(18)10-12-5-6-13(19)11-15(12)17;5-1(3(7)8)2(6)4(9)10/h5-6,11,14,16,19H,2-4,7-10H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t14-,16+,17+;/m0./s1/i1D3; |
Clave InChI |
RWTWIZDKEIWLKQ-CCIGQTNASA-N |
SMILES isomérico |
[2H]C([2H])([2H])N1CC[C@]23CCCC[C@H]2[C@H]1CC4=C3C=C(C=C4)O.C(C(C(=O)O)O)(C(=O)O)O |
SMILES canónico |
CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)O.C(C(C(=O)O)O)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


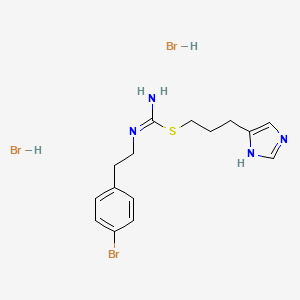
![(2S,3S,4S,5R,6S)-6-[(2S,3aS,7aS)-1-[(2S)-2-[[(1S)-1-carboxybutyl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13843654.png)
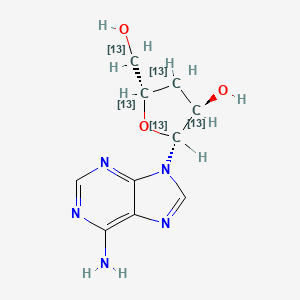
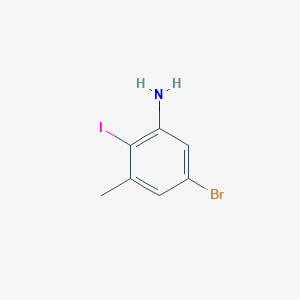
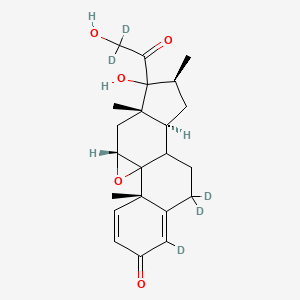
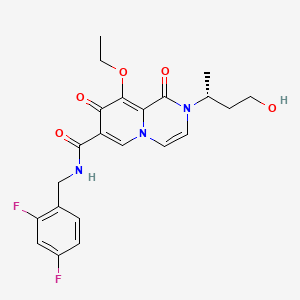

![ethyl N-[2-amino-4-[(3-cyanophenyl)methoxy]phenyl]carbamate](/img/structure/B13843693.png)
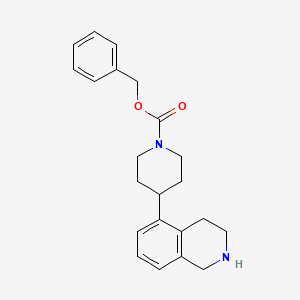
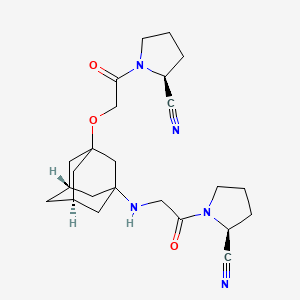
![(1R,9R,10S,11R,12R,19R)-12-ethyl-4-[(17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-10,11-dihydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylic acid](/img/structure/B13843701.png)


